molecular formula C24H26FN3O3 B2811303 (4-((3-Ethoxy-4-methoxybenzyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone CAS No. 1326838-86-1

(4-((3-Ethoxy-4-methoxybenzyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B2811303
CAS No.: 1326838-86-1
M. Wt: 423.488
InChI Key: YAQKGCZANSVDDX-UHFFFAOYSA-N
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Description

The compound (4-((3-Ethoxy-4-methoxybenzyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone is a synthetic organic molecule that belongs to the quinoline family This compound is characterized by its complex structure, which includes a quinoline core, a fluorine atom, and various functional groups such as ethoxy, methoxy, and pyrrolidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((3-Ethoxy-4-methoxybenzyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. A general synthetic route might include:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where the quinoline derivative reacts with a benzyl halide.

    Formation of the Pyrrolidinyl Group: The pyrrolidinyl group can be attached through a reductive amination reaction, where the quinoline derivative reacts with pyrrolidine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(4-((3-Ethoxy-4-methoxybenzyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, which may reduce the quinoline ring or other reducible functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted position, where nucleophiles like amines or thiols can replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH₄)

    Substitution: Ammonia (NH₃), thiols (RSH)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could lead to partially or fully hydrogenated quinoline derivatives.

Scientific Research Applications

(4-((3-Ethoxy-4-methoxybenzyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone:

    Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Potential use as a probe in biological assays to study enzyme interactions or cellular pathways.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial, anticancer, or anti-inflammatory activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which (4-((3-Ethoxy-4-methoxybenzyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone exerts its effects depends on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline core is known to intercalate with DNA, potentially disrupting cellular processes. The presence of the fluorine atom can enhance binding affinity to biological targets through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: Another quinoline derivative used as an antimalarial drug.

    Quinacrine: Used for its antiprotozoal and anti-inflammatory properties.

    Mefloquine: Known for its antimalarial activity.

Uniqueness

(4-((3-Ethoxy-4-methoxybenzyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone: is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other quinoline derivatives. The presence of the ethoxy and methoxy groups, along with the fluorine atom and pyrrolidinyl moiety, can influence its reactivity and interactions with biological targets, potentially leading to novel applications.

Properties

IUPAC Name

[4-[(3-ethoxy-4-methoxyphenyl)methylamino]-6-fluoroquinolin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN3O3/c1-3-31-22-12-16(6-9-21(22)30-2)14-27-23-18-13-17(25)7-8-20(18)26-15-19(23)24(29)28-10-4-5-11-28/h6-9,12-13,15H,3-5,10-11,14H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAQKGCZANSVDDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CNC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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